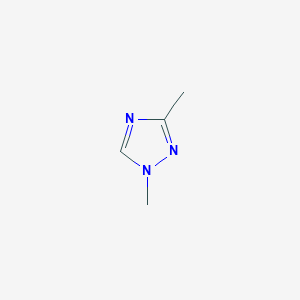

1,3-Dimethyl-1,2,4-triazole

Übersicht

Beschreibung

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds has been a topic of interest in recent years. The synthesis methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes . The synthesis of 1,2,4-triazole mainly uses amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone as nitrogen sources .

Molecular Structure Analysis

Triazole is a heterocyclic compound with a five-membered ring of two carbon and three nitrogen atoms . There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole . Their derivatives have been widely applied in many medicinal scaffolds .

Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazole are diverse and complex. The tandem aerobic oxidative coupling reaction might be the key of this reaction .

Physical And Chemical Properties Analysis

Triazole is a nitrogenous heterocyclic moiety and has a molecular formula C2H3N3 . It is readily capable of binding in the biological system with a variety of enzymes and receptors and thus shows versatile biological activities .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Applications

Pharmaceutical and Pesticide Synthesis :

- 1,2,4-Triazole derivatives, including those with dimethyl groups, are extensively used in the synthesis of pharmaceutical and pesticide compounds. For instance, 2-(5,7-Dimethyl-1,2,4-triazole[1,5-a]pyrimidine) benzenesulfonate compounds demonstrated fungicidal and herbicidal activities, indicating their potential in agriculture and pharmaceutical industries (Tu Mei-ling, 2007).

Medicinal Chemistry and Drug Design :

- Triazoles, including 1,3-Dimethyl-1,2,4-triazole, play a pivotal role in medicinal chemistry due to their ability to form bioactive molecules. Their presence in numerous commercialized and investigational bioactive molecules highlights their importance in drug discovery. The use of click chemistry in creating 1,2,3-triazole compounds is particularly noted for its practicality and reliability in drug development (H. Kolb & K. B. Sharpless, 2003).

Material Science and Chemistry

Ion Transport and Electrochemical Applications :

- A study on 1,3-dimethyl-1,2,3-triazolium salts with fluorinated anions revealed their enhanced ion conductivities and ionicities. This makes them promising candidates for electrolytes in electrochemical devices, demonstrating their significance in material science and energy storage applications (M. Pulst et al., 2018).

Coordination Chemistry and Magnetism :

- In the field of coordination chemistry, compounds like 4-amino-3,5-dimethyl-1,2,4-triazole have been used to synthesize copper(II) complexes with interesting magnetic properties. These compounds demonstrate the potential of triazoles in creating materials with specific magnetic behaviors, useful in various technological applications (Cheng-Yun Su et al., 2014).

Green Chemistry and Sustainable Synthesis

- Eco-friendly Synthesis Methods :

- The synthesis of 1,2,3-triazoles, including derivatives of 1,3-Dimethyl-1,2,4-triazole, using green chemistry approaches like ultrasound chemistry and mechanochemistry is gaining traction. This aligns with the broader goal of sustainable and environmentally friendly chemical synthesis (Lori Gonnet et al., 2021).

Wirkmechanismus

Compounds containing triazole exhibited broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . The electron richness and aromaticity of triazole enable it to freely bind with a wide range of biomacromolecules by interactions of pi–pi bonds, H bonds, and ion-dipole bonds .

Safety and Hazards

Eigenschaften

IUPAC Name |

1,3-dimethyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-4-5-3-7(2)6-4/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIFNICATWBCHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80308672 | |

| Record name | 1,3-dimethyl-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-1,2,4-triazole | |

CAS RN |

16778-76-0 | |

| Record name | NSC207094 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-dimethyl-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

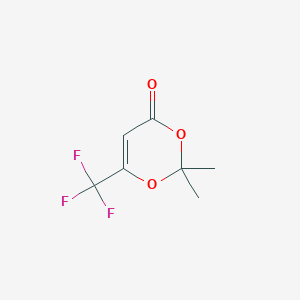

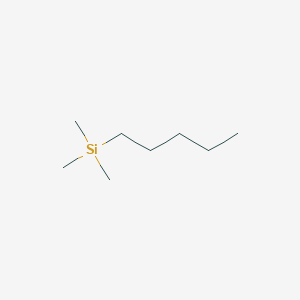

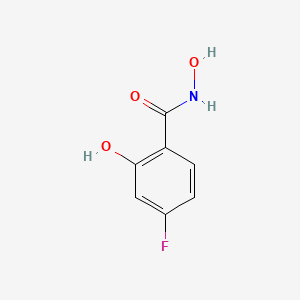

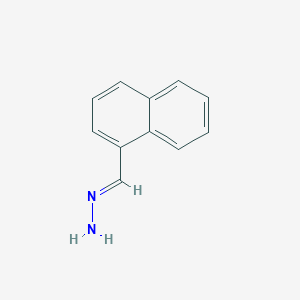

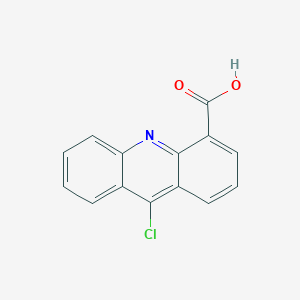

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B3048319.png)

![(R)-tert-Butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B3048326.png)